
Ac-Phg(4-OAc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Phg(4-OAc)-OH, also known as N-acetyl-4-O-acetyl-L-phenylglycine, is a synthetic organic compound. It is characterized by the presence of an acetyl group and an acetoxy group attached to the phenylglycine moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Phg(4-OAc)-OH typically involves the acetylation of L-phenylglycine. The process begins with the protection of the amino group of L-phenylglycine, followed by the selective acetylation of the hydroxyl group at the 4-position. Common reagents used in this process include acetic anhydride and pyridine, which facilitate the acetylation reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-Phg(4-OAc)-OH undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Lead tetraacetate (Pb(OAc)4) and copper(II) compounds are commonly used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield formylalkyl radicals, while substitution reactions can introduce various functional groups at the 4-position .
Applications De Recherche Scientifique
Ac-Phg(4-OAc)-OH has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ac-Phg(4-OAc)-OH involves its interaction with specific molecular targets and pathways. The acetyl and acetoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo nucleophilic substitution and oxidation reactions, which are essential for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead tetraacetate (Pb(OAc)4): A versatile oxidant used in organic chemistry for selective oxidations.
Copper(II) acetate (Cu(OAc)2): Often used in conjunction with lead tetraacetate for oxidation reactions.
Uniqueness
Ac-Phg(4-OAc)-OH is unique due to its specific structural features, including the presence of both acetyl and acetoxy groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research .
Propriétés
Formule moléculaire |
C12H13NO5 |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
(2S)-2-acetamido-2-(4-acetyloxyphenyl)acetic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-11(12(16)17)9-3-5-10(6-4-9)18-8(2)15/h3-6,11H,1-2H3,(H,13,14)(H,16,17)/t11-/m0/s1 |
Clé InChI |
IAEDVARDWLITBC-NSHDSACASA-N |
SMILES isomérique |
CC(=O)N[C@@H](C1=CC=C(C=C1)OC(=O)C)C(=O)O |
SMILES canonique |
CC(=O)NC(C1=CC=C(C=C1)OC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide](/img/structure/B12342628.png)
![3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12342630.png)
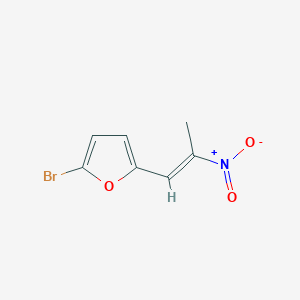

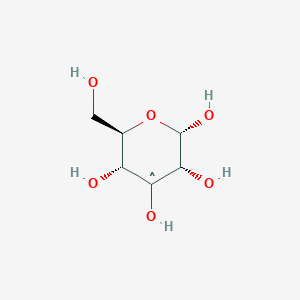
![2-[4-(4-chlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12342656.png)
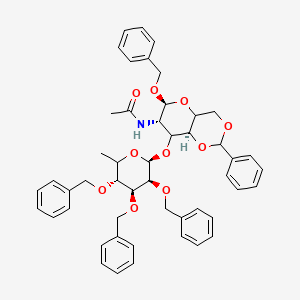
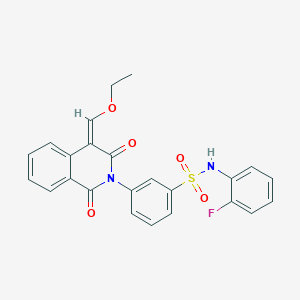
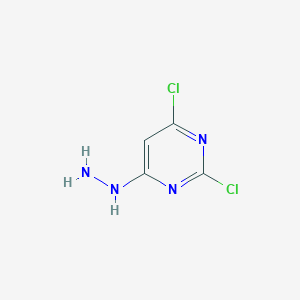
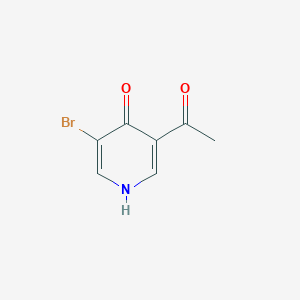
![6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide](/img/structure/B12342680.png)
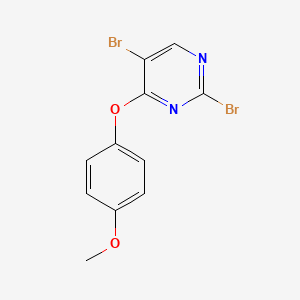

![Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium](/img/structure/B12342695.png)
